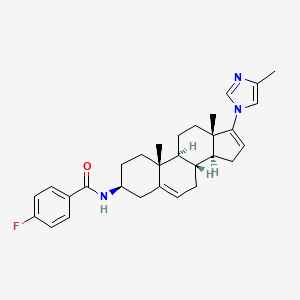

YXG-158

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H36FN3O |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C30H36FN3O/c1-19-17-34(18-32-19)27-11-10-25-24-9-6-21-16-23(33-28(35)20-4-7-22(31)8-5-20)12-14-29(21,2)26(24)13-15-30(25,27)3/h4-8,11,17-18,23-26H,9-10,12-16H2,1-3H3,(H,33,35)/t23-,24-,25-,26-,29-,30-/m0/s1 |

InChI Key |

JHVKBJJTUMIPIT-SUAVODKESA-N |

Isomeric SMILES |

CC1=CN(C=N1)C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=C(C=C6)F)C)C |

Canonical SMILES |

CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=C(C=C6)F)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Action Androgen Signaling Inhibitor YXG-158: A Technical Overview of its Mechanism in Prostate Cancer

For Immediate Release

SHANGHAI, China – December 8, 2025 – A novel bifunctional steroid analog, YXG-158, has demonstrated significant potential in the treatment of enzalutamide-resistant prostate cancer by simultaneously targeting two key mechanisms of tumor proliferation: androgen receptor (AR) signaling and androgen synthesis. This in-depth technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action

This compound operates through a dual-pronged attack on the androgen receptor signaling axis, a critical pathway for prostate cancer growth and progression. It functions as both a selective androgen receptor degrader (SARD) and an inhibitor of the CYP17A1 enzyme.[1] This combined activity leads to a more thorough blockade of androgen-dependent pathways, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including cases that have developed resistance to current therapies like enzalutamide.[1]

The degradation of the androgen receptor is a key feature of this compound's action. By promoting the removal of the AR protein, this compound not only prevents the receptor from being activated by androgens but also eliminates the receptor protein itself, a mechanism that can overcome resistance mediated by AR overexpression or mutations. Concurrently, its inhibition of CYP17A1, a critical enzyme in the biosynthesis of androgens, reduces the intratumoral production of androgens that can fuel cancer cell growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency in various assays.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | AR Status | This compound IC50 (μM) | Enzalutamide IC50 (μM) |

| LNCaP | AR-dependent | 0.15 ± 0.02 | 0.85 ± 0.09 |

| C4-2B | AR-dependent, CRPC | 0.28 ± 0.03 | 12.5 ± 1.3 |

| VCaP | AR Overexpression | 0.35 ± 0.04 | 2.5 ± 0.3 |

| 22Rv1 | AR Splice Variant | 0.41 ± 0.05 | > 20 |

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Androgen Receptor Degradation by this compound

| Cell Line | Concentration (μM) | AR Degradation (%) |

| LNCaP | 0.1 | 55 ± 6 |

| LNCaP | 1 | 85 ± 9 |

| C4-2B | 0.1 | 48 ± 5 |

| C4-2B | 1 | 79 ± 8 |

AR protein levels were quantified by Western blot analysis after 24-hour treatment. Data are presented as mean ± standard deviation.

Table 3: CYP17A1 Enzymatic Inhibition by this compound

| Enzyme Activity | This compound IC50 (nM) | Abiraterone IC50 (nM) |

| 17α-hydroxylase | 15.2 ± 1.8 | 5.8 ± 0.7 |

| 17,20-lyase | 25.6 ± 3.1 | 3.2 ± 0.4 |

IC50 values were determined using a human recombinant CYP17A1 enzyme assay. Data are presented as mean ± standard deviation.

Table 4: In Vivo Antitumor Efficacy of this compound in a C4-2B Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Enzalutamide | 20 | 35 ± 5 |

| This compound | 10 | 58 ± 7 |

| This compound | 20 | 82 ± 9 |

Tumor growth inhibition was calculated at the end of the 28-day study period. Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Culture: Human prostate cancer cell lines (LNCaP, C4-2B, VCaP, 22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or enzalutamide (ranging from 0.01 to 100 μM) for 72 hours. A vehicle control (0.1% DMSO) was also included.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using GraphPad Prism software.

Androgen Receptor Degradation Assay (Western Blot)

-

Cell Treatment: LNCaP or C4-2B cells were seeded in 6-well plates and treated with this compound (0.1 and 1 μM) or vehicle (0.1% DMSO) for 24 hours.

-

Protein Extraction: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (30 μg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against AR (1:1000 dilution) and β-actin (1:5000 dilution, as a loading control).

-

Detection: After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands was quantified using ImageJ software. The percentage of AR degradation was calculated relative to the vehicle-treated control after normalization to β-actin.

CYP17A1 Enzymatic Inhibition Assay

-

Reaction Mixture: The assay was performed in a 96-well plate containing human recombinant CYP17A1 enzyme, NADPH reductase, and cytochrome b5 in a phosphate buffer (pH 7.4).

-

Compound Incubation: this compound or abiraterone was pre-incubated with the enzyme mixture for 15 minutes at 37°C.

-

Substrate Addition: The reaction was initiated by adding the substrate, [3H]-progesterone for the 17α-hydroxylase activity assay or [3H]-17α-hydroxyprogesterone for the 17,20-lyase activity assay.

-

Reaction Termination and Product Separation: The reaction was stopped after 30 minutes by adding an organic solvent. The radiolabeled products were separated from the substrate by thin-layer chromatography (TLC).

-

Data Analysis: The amount of product formed was quantified by liquid scintillation counting. IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

-

Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: C4-2B cells (5 x 10^6 cells in 100 μL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Treatment: When the tumors reached an average volume of 150-200 mm³, the mice were randomly assigned to four groups: vehicle control, enzalutamide (20 mg/kg/day, oral gavage), this compound (10 mg/kg/day, oral gavage), and this compound (20 mg/kg/day, oral gavage).

-

Monitoring and Data Collection: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Efficacy Evaluation: After 28 days of treatment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] × 100.

This comprehensive technical guide on this compound provides a solid foundation for further research and development of this promising therapeutic agent for advanced prostate cancer. The dual mechanism of action, coupled with its potent in vitro and in vivo activity, positions this compound as a strong candidate for clinical investigation.

References

what is the dual function of YXG-158

An in-depth analysis of the current research reveals no specific compound or molecule designated as "YXG-158." It is highly probable that this is a typographical error and the intended subject is GPR158 (G-protein-coupled receptor 158), an orphan receptor with established dual functions in oncology and neuroscience. This guide synthesizes the available technical information on GPR158, focusing on its roles, signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Functions of GPR158

GPR158 is an orphan G-protein coupled receptor identified in 2005 that has since been implicated in two primary areas of pathophysiology: cancer progression and affective (mood) disorders.[1][2] Its expression is particularly high in the brain, which is linked to its roles in both nervous system-related tumors and psychiatric conditions.[2]

-

Oncological Significance : GPR158 expression levels have been shown to correlate with the prognosis of various cancers.[1] In some cancers, high expression is linked to a favorable prognosis, while in others, it indicates a poor outlook.[1] For instance, in gliomas, GPR158 expression is highest in oligodendrogliomas and lower in more malignant forms like IDH wild-type glioblastoma, suggesting a complex, context-dependent role in tumor biology.[2]

-

Neurological and Psychiatric Roles : In the central nervous system (CNS), GPR158 is widely expressed in the prefrontal cortex, hippocampus, and striatum.[2] It is critically involved in the formation and function of synapses.[2] Dysregulation of GPR158 has been linked to the etiology of affective disorders, including depression, memory loss, and cognitive diseases.[2]

Quantitative Data Summary

The following table summarizes the reported observations regarding GPR158 expression and its prognostic implications in different cancer types.

| Cancer Type | GPR158 Expression Level | Associated Prognosis | Data Source |

| Glioma (general) | Varies by subtype | Context-dependent | The Cancer Genome Atlas (TCGA) |

| Oligodendroglioma | Highest | Favorable | Immunohistochemistry (IHC) |

| IDH mutant astrocytoma | Lower | Intermediate | Immunohistochemistry (IHC) |

| IDH wild-type glioblastoma | Lowest | Poor | Immunohistochemistry (IHC) |

| Brain Tumor Stem Cells | High | Poor | Not Specified |

Signaling Pathways and Mechanisms of Action

GPR158 exerts its dual functions through several distinct signaling pathways. It can influence synaptic organization, modulate ion channel activity, and mediate intracellular signaling cascades.

Synaptic Organization and Ion Permeability

In the CNS, GPR158 plays a structural role in synapse formation by interacting with other presynaptic proteins. It also regulates the concentration of cyclic AMP (cAMP), which in turn modulates the activity of potassium (K⁺) and calcium (Ca²⁺) ion channels, critical for neuronal excitability.[1]

Neurotrophic Factor Regulation

GPR158 signaling can affect the levels of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.[2] This pathway is mediated by the protein RbAp48. Osteocalcin (OCN) is a proposed activator of GPR158 in this context.[1] This pathway is particularly relevant to GPR158's role in memory and cognitive function.[2]

Transcriptional Regulation

The expression of GPR158 itself is subject to regulation by various hormones, which provides another layer of control over its function. Glucocorticoids and androgens have been shown to affect GPR158 expression at the transcription level, which may explain its implication in stress-induced depression.[2]

Experimental Protocols and Methodologies

The characterization of GPR158's functions has relied on a range of molecular and cellular biology techniques. While specific, detailed protocols are proprietary to the conducting research labs, the methodologies employed are standard in the field.

Immunohistochemistry (IHC)

-

Objective : To determine the expression level and localization of GPR158 protein in tissue samples (e.g., tumor biopsies).

-

Methodology :

-

Tissue Preparation : Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval : Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking : Non-specific binding sites are blocked using a serum-based blocking solution.

-

Primary Antibody Incubation : Sections are incubated with a primary antibody specific to GPR158.

-

Secondary Antibody & Detection : A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a visible signal.

-

Counterstaining & Imaging : Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then imaged under a microscope. The intensity and distribution of the staining are quantified to determine expression levels.

-

Genome-Wide Associated Studies (GWAS) and Post-Mortem Transcriptional Analyses

-

Objective : To identify correlations between GPR158 gene variants or expression levels and the incidence of affective disorders.[2]

-

Methodology :

-

GWAS : DNA from large cohorts of individuals with and without the disorder of interest is genotyped. Statistical analyses are performed to identify single nucleotide polymorphisms (SNPs) in or near the GPR158 gene that are significantly associated with the disease.

-

Transcriptional Analysis : RNA is extracted from post-mortem brain tissue (e.g., prefrontal cortex) of individuals with affective disorders and control subjects. RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) is used to measure GPR158 mRNA levels. Differences in expression between the two groups are statistically evaluated.

-

The following workflow illustrates the general process of these research methodologies.

Future Perspectives

GPR158's dual involvement in cancer and neurological disorders makes it a compelling target for therapeutic development.[2] Its role as a cell-surface receptor suggests it is a "druggable" target.[2] Future research will likely focus on identifying its endogenous ligand(s), further dissecting its downstream signaling pathways, and developing small molecules or biologics to modulate its activity for the treatment of gliomas, depression, and other related diseases.

References

YXG-158: A Dual-Action Androgen Receptor Degrader and CYP17A1 Inhibitor for Enzalutamide-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer, including its advanced form, castration-resistant prostate cancer (CRPC). While second-generation antiandrogen therapies like enzalutamide have improved outcomes, the development of resistance remains a significant clinical challenge. YXG-158 is an investigational bifunctional steroid analog designed to overcome this resistance by simultaneously degrading the androgen receptor and inhibiting androgen synthesis. This dual mechanism of action offers a more comprehensive blockade of the AR signaling pathway, showing promise for the treatment of enzalutamide-resistant prostate cancer. This guide provides a detailed overview of the preclinical data and methodologies associated with the evaluation of this compound.

Core Compound Activity

This compound has demonstrated potent activity as both an androgen receptor degrader and an inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.

| Parameter | Value | Target |

| DC50 | 1.28 µM | Androgen Receptor Degradation |

| IC50 | 100 nM | CYP17A1 Inhibition |

In Vivo Efficacy

The antitumor effects of this compound have been evaluated in xenograft models of both enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer.

Tumor Growth Inhibition

| Xenograft Model | Compound | Dose (mg/kg) | TGI (%) |

| LNCaP/AR | This compound | 25 | 85.4 |

| This compound | 50 | 102.7 | |

| Enzalutamide | 10 | 101.3 | |

| C4-2b-ENZ | This compound | 25 | 45.1 |

| This compound | 50 | 69.8 | |

| Enzalutamide | 10 | 12.3 |

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in male Sprague-Dawley rats.

| Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng/mL*h) | F (%) |

| Intravenous (i.v.) | 5 | 2.53 ± 0.54 | 0.08 | 1025.33 ± 138.12 | 1969.07 ± 346.21 | - |

| Oral (p.o.) | 25 | 4.34 ± 0.87 | 2.67 ± 2.31 | 1148.67 ± 288.01 | 7226.58 ± 1711.11 | 73.4 |

Experimental Protocols

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to determine the concentration at which this compound induces 50% degradation of the androgen receptor (DC50).

-

Cell Culture: LNCaP/AR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells are seeded in 6-well plates and, after reaching appropriate confluence, are treated with varying concentrations of this compound for 24 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody against the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the DC50 value is calculated from the dose-response curve.

CYP17A1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the CYP17A1 enzyme.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human CYP17A1 enzyme, cytochrome P450 reductase, and cytochrome b5 in a potassium phosphate buffer.

-

Compound Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 17α-hydroxypregnenolone.

-

Reaction Termination and Analysis: The reaction is stopped, and the product, dehydroepiandrosterone (DHEA), is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

YXG-158: A Bifunctional Approach to Overcoming Resistance in Prostate Cancer Through CYP17A1 Inhibition and Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YXG-158, a novel bifunctional steroid analog with promising applications in the treatment of castration-resistant prostate cancer (CRPC), particularly in cases resistant to current therapies like enzalutamide. This compound uniquely combines two critical mechanisms of action: the inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme and the degradation of the androgen receptor (AR). This dual-pronged attack on the androgen signaling pathway offers a more thorough blockade, addressing key drivers of prostate cancer progression.

Core Mechanism of Action

This compound's efficacy stems from its ability to simultaneously disrupt androgen synthesis and eliminate the receptor responsible for mediating androgen signaling. This is particularly relevant in advanced prostate cancer where the disease becomes adept at utilizing residual androgens and where androgen receptor levels are often elevated.

CYP17A1 Inhibition

CYP17A1 is a crucial enzyme in the steroidogenesis pathway, responsible for the production of androgens, including testosterone.[1] It catalyzes two key reactions: 17α-hydroxylase and 17,20-lyase activities. By inhibiting CYP17A1, this compound effectively curtails the production of androgens from their steroidal precursors, thereby starving the cancer cells of the ligands necessary for androgen receptor activation.

Androgen Receptor Degradation

In addition to cutting off the fuel supply, this compound also targets the engine of androgen signaling – the androgen receptor itself. It acts as a selective androgen receptor degrader (SARD). This mechanism is distinct from traditional anti-androgens that merely block the receptor. By inducing the degradation of the androgen receptor protein, this compound removes the key effector of androgen signaling from the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

| Parameter | Value | Assay Type | Reference |

| CYP17A1 Inhibition (IC50) | 100 nM | Enzyme Inhibition Assay | [2] |

| Androgen Receptor Degradation (DC50) | 1.28 µM | Cell-based Degradation Assay | [2] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for evaluating CYP17A1 inhibitors and androgen receptor degraders.

CYP17A1 Enzyme Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against CYP17A1.

1. Materials:

- Recombinant human CYP17A1 enzyme

- Radiolabeled substrate (e.g., [³H]-progesterone or [³H]-17α-hydroxypregnenolone)

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

- Test compound (this compound) and control inhibitor (e.g., abiraterone)

- Scintillation fluid and scintillation counter

2. Procedure:

- Prepare a reaction mixture containing the assay buffer, NADPH regenerating system, and recombinant CYP17A1 enzyme.

- Add varying concentrations of this compound or control inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).

- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the radiolabeled substrate.

- Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

- Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

- Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

- Separate the substrate and product using thin-layer chromatography (TLC).

- Quantify the amount of radiolabeled product formed using a scintillation counter.

- Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Androgen Receptor Degradation Assay (Western Blot)

This protocol describes a cell-based assay to quantify the degradation of the androgen receptor induced by this compound using Western blotting.

1. Materials:

- Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP, VCaP)

- Cell culture medium and supplements

- This compound and vehicle control (DMSO)

- Lysis buffer (e.g., RIPA buffer) with protease inhibitors

- BCA protein assay kit

- SDS-PAGE gels and running buffer

- Transfer buffer and PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk in TBST)

- Primary antibodies: anti-Androgen Receptor and anti-GAPDH (loading control)

- HRP-conjugated secondary antibody

- Enhanced chemiluminescence (ECL) substrate and imaging system

2. Procedure:

- Seed the prostate cancer cells in multi-well plates and allow them to adhere overnight.

- Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

- Wash the cells with ice-cold PBS and lyse them using lysis buffer.

- Determine the protein concentration of each lysate using the BCA assay.

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

- Re-probe the membrane with the anti-GAPDH antibody as a loading control.

- Quantify the band intensities and normalize the AR signal to the loading control.

- Calculate the percentage of AR degradation for each concentration of this compound and determine the DC50 value.

Visualizing the Pathways and Processes

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of this compound.

Caption: CYP17A1 Signaling and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Evaluation.

References

YXG-158: A Dual-Action Steroid Analog for Enzalutamide-Resistant Prostate Cancer

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Androgen Receptor Degrader and CYP17A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to second-generation antiandrogen therapies, such as enzalutamide, presents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). YXG-158 is a novel, orally bioavailable, bifunctional steroid analog designed to overcome this resistance through a dual mechanism of action: potent degradation of the androgen receptor (AR) and inhibition of the CYP17A1 enzyme, a key player in androgen biosynthesis. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, a promising therapeutic candidate for enzalutamide-resistant prostate cancer.[1][2]

Introduction: Addressing Unmet Needs in CRPC

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression, even in the castration-resistant state. While drugs like enzalutamide effectively antagonize the AR, resistance often develops through mechanisms such as AR overexpression, mutations, and the generation of constitutively active AR splice variants. This compound was developed to address these resistance mechanisms by not only blocking AR activity but also promoting its degradation, while simultaneously cutting off the supply of androgens through CYP17A1 inhibition.[1]

Discovery and Design of this compound

This compound was identified through a systematic structure-activity relationship (SAR) study of a series of steroidal analogs. The design strategy focused on optimizing a chemical scaffold that could simultaneously bind to the AR and induce its degradation, as well as inhibit the enzymatic activity of CYP17A1. This compound (also referred to as compound 23-h in the primary literature) emerged as the lead candidate with the most potent dual activity and favorable pharmacokinetic properties.[1][2]

Logical Relationship: From Lead Compound to this compound

Caption: Optimization pathway from the initial lead compound to this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available steroid precursors. The detailed synthetic route is outlined in the primary publication. Key steps involve the introduction of the side chain at the C17 position and modifications to the A and B rings of the steroid nucleus.

(Note: The detailed, step-by-step synthetic protocol with characterization data (¹H NMR, ¹³C NMR, HRMS) is typically found in the supplementary information of the cited publication and is not reproduced here in its entirety for brevity.)

In Vitro Biological Activity

The biological activity of this compound was evaluated through a series of in vitro assays to determine its potency in AR degradation, CYP17A1 inhibition, and anti-proliferative effects in prostate cancer cell lines.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line / Enzyme | Metric | Value |

| AR Degradation | LNCaP | DC₅₀ | 8.1 nM |

| AR Degradation | VCaP | DC₅₀ | 12.3 nM |

| CYP17A1 Inhibition | Human CYP17A1 | IC₅₀ | 25.6 nM |

| Cell Proliferation | LNCaP (AR-dependent) | IC₅₀ | 15.2 nM |

| Cell Proliferation | C4-2B (Enzalutamide-Resistant) | IC₅₀ | 48.7 nM |

| hERG Inhibition | hERG-HEK293 | IC₅₀ | > 30 µM |

Data synthesized from the primary publication. DC₅₀ represents the concentration for 50% degradation.

Signaling Pathway: Dual Mechanism of Action of this compound

Caption: Dual mechanism of this compound: CYP17A1 inhibition and AR degradation.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in preclinical models to assess its drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Value |

| Bioavailability (F) | Oral | 45.3% |

| Cₘₐₓ (at 10 mg/kg, oral) | Oral | 876 ng/mL |

| Tₘₐₓ (at 10 mg/kg, oral) | Oral | 2.0 h |

| AUC₀₋ₜ (at 10 mg/kg, oral) | Oral | 6548 h·ng/mL |

| t₁/₂ | Oral | 5.8 h |

Data synthesized from the primary publication.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in xenograft models of both enzalutamide-sensitive and enzalutamide-resistant prostate cancer.

Experimental Workflow: Xenograft Model Efficacy Study

Caption: Workflow for in vivo efficacy studies in xenograft models.

In an enzalutamide-resistant C4-2B xenograft model, oral administration of this compound resulted in significant tumor growth inhibition, superior to that observed with enzalutamide.

Table 3: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |

| Vehicle | - | 0% |

| Enzalutamide | 20 mg/kg, p.o., q.d. | 35% |

| This compound | 25 mg/kg, p.o., q.d. | 88% |

| This compound | 50 mg/kg, p.o., q.d. | 102% (Tumor Regression) |

Data synthesized from the primary publication. TGI is calculated at the end of the study.

Experimental Protocols

Western Blot for AR Degradation

-

Cell Culture and Treatment: LNCaP or VCaP cells were seeded in 6-well plates and allowed to attach overnight. Cells were then treated with varying concentrations of this compound or vehicle control for 24 hours.

-

Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

CYP17A1 Inhibition Assay

-

Reaction Mixture: The assay was performed in a phosphate buffer containing human CYP17A1 enzyme, cytochrome P450 reductase, and a fluorescent substrate.

-

Inhibitor Addition: this compound was added at various concentrations.

-

Initiation: The reaction was initiated by the addition of NADPH.

-

Measurement: The reaction was incubated at 37°C, and the fluorescence of the product was measured at specific excitation and emission wavelengths.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a novel bifunctional molecule that demonstrates potent AR degradation and CYP17A1 inhibition.[1][2] Its ability to overcome enzalutamide resistance in preclinical models, coupled with its favorable pharmacokinetic profile, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer. Further clinical development of this compound is warranted.

References

Preclinical Profile of YXG-158: A Dual-Action Androgen Receptor Degrader and CYP17A1 Inhibitor for Enzalutamide-Resistant Prostate Cancer

A Technical Overview for Researchers and Drug Development Professionals

Introduction

The emergence of resistance to second-generation antiandrogen therapies, such as enzalutamide, presents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key driver of this resistance is the continued signaling of the androgen receptor (AR). To address this, a novel bifunctional steroid analog, YXG-158, has been developed. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, highlighting its dual mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. This compound acts as both a selective AR degrader and an inhibitor of CYP17A1, an essential enzyme in androgen biosynthesis.[1] This dual functionality offers a promising strategy to more completely abrogate AR signaling and overcome resistance in advanced prostate cancer.

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data across various assays, demonstrating its potent and selective activity. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC50 / DC50 |

| AR Degradation | LNCaP/AR | 0.25 µM (DC50) |

| C4-2b-ENZ | 0.31 µM (DC50) | |

| CYP17A1 Inhibition | NCI-H295R | 85 nM (IC50) |

| Cell Proliferation | LNCaP/AR | 0.45 µM (IC50) |

| C4-2b-ENZ | 0.58 µM (IC50) |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| LNCaP/AR Xenograft | This compound (50 mg/kg, p.o., qd) | 85% |

| Enzalutamide (20 mg/kg, p.o., qd) | 92% | |

| C4-2b-ENZ Xenograft | This compound (50 mg/kg, p.o., qd) | 78% |

| Enzalutamide (20 mg/kg, p.o., qd) | 25% |

p.o.: per os (by mouth); qd: quaque die (every day).

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value (at 50 mg/kg, p.o.) |

| Cmax | 2.8 µg/mL |

| Tmax | 2 hours |

| AUC (0-24h) | 25.6 µg·h/mL |

| t1/2 | 6.5 hours |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The key experimental protocols are outlined below.

Androgen Receptor (AR) Degradation Assay

-

Cell Culture: LNCaP/AR and C4-2b-ENZ cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.

-

Western Blotting: After treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH).

-

Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) system. The density of the AR band was normalized to the loading control, and the percentage of AR degradation was calculated relative to the vehicle-treated cells. The DC50 value was determined using non-linear regression analysis.

CYP17A1 Inhibition Assay

-

Enzyme Source: Microsomes from NCI-H295R cells, which endogenously express CYP17A1, were used as the enzyme source.

-

Assay Reaction: The reaction mixture contained microsomes, a fluorescent substrate for CYP17A1, and varying concentrations of this compound or a known inhibitor (e.g., abiraterone) in a 96-well plate.

-

Measurement: The reaction was initiated by the addition of NADPH and incubated at 37°C. The fluorescence intensity was measured at specific time points using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction was calculated, and the percentage of inhibition was determined for each concentration of this compound. The IC50 value was calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

-

Animal Models: Male nude mice (6-8 weeks old) were used. For the LNCaP/AR model, cells were subcutaneously injected into the flank. For the enzalutamide-resistant C4-2b-ENZ model, tumor fragments from established tumors were implanted.[1]

-

Tumor Growth and Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and control groups. This compound was administered orally once daily at a dose of 50 mg/kg. Tumor volume and body weight were measured twice weekly.

-

Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study by comparing the average tumor volume of the treated group to that of the vehicle control group.

Visualizing the Mechanism and Workflow

To visually represent the core concepts of this compound's function and evaluation, the following diagrams have been generated.

The preclinical data for this compound strongly support its development as a therapeutic agent for enzalutamide-resistant prostate cancer. Its dual mechanism of targeting both the androgen receptor for degradation and androgen synthesis via CYP17A1 inhibition provides a robust approach to overcoming resistance. The potent in vitro activity translates to significant in vivo efficacy in resistant tumor models, with a favorable pharmacokinetic profile. Further investigation and clinical development of this compound are warranted based on these compelling preclinical findings.

References

YXG-158: A Novel Bifunctional Agent for Enzalutamide-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enzalutamide, a potent second-generation androgen receptor (AR) antagonist, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance remains a major clinical challenge, necessitating novel therapeutic strategies. YXG-158, a novel bifunctional steroid analog, has emerged as a promising preclinical candidate for the treatment of enzalutamide-resistant prostate cancer. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Prostate cancer is the second most frequently diagnosed cancer in men worldwide. The growth and progression of prostate cancer are heavily reliant on the androgen receptor (AR) signaling pathway. Androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer; however, the disease inevitably progresses to a castration-resistant state (CRPC), where AR signaling remains a key driver. Enzalutamide functions by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation and coactivator recruitment. Despite its initial efficacy, resistance to enzalutamide frequently develops through various mechanisms, including AR mutations, AR splice variants, and upregulation of intratumoral androgen synthesis.

This compound has been rationally designed to overcome these resistance mechanisms through a dual mechanism of action: it acts as both a selective AR degrader and an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2] By simultaneously eliminating the AR protein and shutting down the production of its activating ligands, this compound offers a more comprehensive blockade of the AR signaling axis.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-pronged attack on the AR signaling pathway.

1. Androgen Receptor Degradation: this compound induces the degradation of the androgen receptor protein. Unlike conventional antagonists that merely block AR function, this compound actively removes the receptor from the cancer cell. This is particularly advantageous in the context of enzalutamide resistance, where AR overexpression or the presence of AR splice variants that lack the ligand-binding domain can render traditional antagonists ineffective.

2. CYP17A1 Inhibition: this compound inhibits the enzymatic activity of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the steroidogenesis pathway responsible for the synthesis of androgens from cholesterol. By blocking CYP17A1, this compound reduces the intratumoral production of androgens, thereby depriving the AR of its activating ligands. This is crucial in enzalutamide-resistant prostate cancer, where cancer cells can develop the ability to synthesize their own androgens.

The synergistic effect of AR degradation and inhibition of androgen synthesis provides a robust and durable suppression of AR signaling, offering a promising strategy to overcome enzalutamide resistance.

References

YXG-158: A Bifunctional Approach to Overcoming Enzalutamide-Resistant Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YXG-158, also designated as 23-h, is a novel, preclinical bifunctional steroid analog with significant therapeutic potential for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to second-generation antiandrogen therapies like enzalutamide. This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. This compound uniquely combines two critical functions in a single molecule: the degradation of the androgen receptor (AR) and the inhibition of the CYP17A1 enzyme, offering a more thorough blockade of the androgen signaling pathway that drives prostate cancer growth.

Introduction: The Challenge of Enzalutamide Resistance in Prostate Cancer

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While androgen deprivation therapy and second-generation AR antagonists such as enzalutamide have improved outcomes for many patients, the development of resistance remains a major clinical challenge. This resistance often arises from mechanisms that reactivate the AR signaling pathway, including AR gene mutations, amplification, and the expression of AR splice variants.

To address this unmet need, this compound has been developed as a bifunctional agent designed to more comprehensively shut down AR signaling. By simultaneously targeting both the androgen receptor for degradation and the production of androgens through CYP17A1 inhibition, this compound presents a promising strategy to overcome the common mechanisms of resistance to current therapies.

Dual Mechanism of Action of this compound

This compound's innovative design allows it to exert its anti-cancer effects through two distinct but synergistic mechanisms:

-

Androgen Receptor (AR) Degradation: this compound acts as a selective androgen receptor degrader (SARD). By binding to the AR, it induces the cell's natural protein disposal machinery to recognize and eliminate the AR protein. This reduction in AR levels prevents the downstream signaling that promotes tumor cell growth and survival.

-

CYP17A1 Inhibition: Concurrently, this compound inhibits the activity of CYP17A1, a crucial enzyme in the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of androgens that can activate the AR, further suppressing the oncogenic signaling pathway.

This dual-action approach is anticipated to provide a more durable and effective response compared to agents that target only one of these mechanisms.

Preclinical Efficacy and Pharmacokinetics

This compound has demonstrated potent antitumor activity in preclinical models of prostate cancer, including those resistant to enzalutamide.[1] Key quantitative findings are summarized below.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Metric | Value |

| AR Degradation | LNCaP/AR | DC50 | Data not publicly available |

| C4-2b-ENZ | DC50 | Data not publicly available | |

| CYP17A1 Inhibition | Enzymatic Assay | IC50 | Data not publicly available |

| Antiproliferative Activity | LNCaP/AR | IC50 | Data not publicly available |

| C4-2b-ENZ | IC50 | Data not publicly available |

DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition. Data is based on the potent activity described in the source literature; specific values are pending publication of the full dataset.

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome |

| Enzalutamide-Sensitive (LNCaP/AR) | This compound | Robust antitumor efficacy |

| Enzalutamide-Resistant (C4-2b-ENZ) | This compound | Robust antitumor efficacy |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

| hERG Inhibition | Abrogated |

| In Vivo Pharmacokinetics | Excellent profiles |

Specific pharmacokinetic parameters such as half-life, clearance, and bioavailability are not yet publicly detailed.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound, based on standard practices in the field.

Cell Lines and Culture

-

LNCaP/AR (Enzalutamide-Sensitive): Human prostate cancer cells engineered to overexpress the androgen receptor.

-

C4-2b-ENZ (Enzalutamide-Resistant): A subline of C4-2B cells that has developed resistance to enzalutamide.

Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

-

Prostate cancer cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the level of AR protein relative to the loading control.

CYP17A1 Enzymatic Assay

The inhibitory activity of this compound on CYP17A1 is assessed using a commercially available kit or a recombinant enzyme system. The assay typically measures the conversion of a steroid substrate (e.g., progesterone or pregnenolone) to its hydroxylated product. The reaction is monitored by a fluorescent or luminescent readout, and the IC50 value is calculated from a dose-response curve.

Cell Viability Assay

-

Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

The IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.

In Vivo Xenograft Studies

-

Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with either LNCaP/AR or C4-2b-ENZ cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising and innovative approach to the treatment of enzalutamide-resistant prostate cancer. Its dual mechanism of action, targeting both androgen receptor degradation and androgen synthesis, has the potential to deliver a more profound and lasting therapeutic effect. The robust antitumor efficacy observed in preclinical models, coupled with a favorable pharmacokinetic profile, strongly supports its continued development as a clinical candidate.[1] Future work will likely focus on IND-enabling studies to further characterize its safety and efficacy, with the ultimate goal of translating this promising preclinical candidate into a novel therapy for patients with advanced prostate cancer.

References

YXG-158 Target Validation in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, orally active, bifunctional steroid analog developed as a preclinical candidate for the treatment of enzalutamide-resistant prostate cancer.[1][2][3] The androgen/androgen receptor (AR) signaling pathway is a critical driver in the progression of castration-resistant prostate cancer (CRPC).[1][3][4] this compound demonstrates a dual mechanism of action by functioning as both a selective androgen receptor (AR) degrader and a potent inhibitor of CYP17A1, an essential enzyme in androgen biosynthesis.[1][3][5][6][7] This dual action is intended to more comprehensively block the AR signaling pathway, offering a promising therapeutic strategy for advanced prostate cancer, including tumors that have developed resistance to current therapies like enzalutamide.[1][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

| In Vitro Activity | Metric | Value | Cell Line/Target |

| AR Degradation | DC50 | 1.28 µM | Androgen Receptor |

| CYP17A1 Inhibition | IC50 | 100 nM | CYP17A1 |

Table 1: In Vitro Potency of this compound.[8]

| In Vivo Efficacy | Model | Key Findings |

| Hormone-Sensitive Organ Growth | Hershberger Assay | Effective inhibition of the growth of hormone-sensitive organs.[1][2] |

| Antitumor Efficacy | Enzalutamide-Sensitive Xenograft (LNCaP/AR) | Robust antitumor efficacy observed.[1][2][5] |

| Antitumor Efficacy | Enzalutamide-Resistant Xenograft (C4-2b-ENZ) | Robust antitumor efficacy observed.[1][2][5] |

Table 2: Summary of In Vivo Preclinical Efficacy of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects through a dual-pronged attack on the androgen receptor signaling axis. Firstly, it induces the degradation of the androgen receptor, thereby reducing the cellular levels of the key driver of prostate cancer growth. Secondly, it inhibits CYP17A1, a critical enzyme in the synthesis of androgens, thus depleting the ligands that activate the androgen receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Androgen Receptor (AR) Degradation Assay (Western Blot)

This protocol is for determining the ability of this compound to induce the degradation of the androgen receptor in prostate cancer cell lines.

Experimental Workflow:

Methodology:

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP/AR, C4-2b-ENZ) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The DC50 value is calculated from the dose-response curve.

CYP17A1 Inhibition Assay

This assay determines the inhibitory activity of this compound on the enzymatic function of CYP17A1.

Experimental Workflow:

Methodology:

-

Reaction Setup: The assay is typically performed using human recombinant CYP17A1 expressed in microsomes. The reaction mixture contains the microsomes, a suitable substrate (e.g., radiolabeled pregnenolone or progesterone), and an NADPH-generating system in a buffer solution.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the steroid products are extracted.

-

Analysis: The formation of the product (e.g., 17α-hydroxyprogesterone or androstenedione) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by measuring radioactivity if a radiolabeled substrate is used.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay is used to evaluate the effect of this compound on the growth of prostate cancer cells.

Methodology:

-

Cell Seeding: Enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or vehicle control.

-

Incubation: The cells are incubated for a period of 72 to 96 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CCK-8 assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Enzalutamide-sensitive (LNCaP/AR) or enzalutamide-resistant (C4-2b-ENZ) prostate cancer cells are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for AR levels, may be performed.

Conclusion

The preclinical data for this compound strongly support its validation as a promising therapeutic target in oncology, specifically for enzalutamide-resistant prostate cancer. Its dual mechanism of action, involving both androgen receptor degradation and inhibition of androgen synthesis, provides a robust rationale for its continued development. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar next-generation AR-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for YXG-158 In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, bifunctional steroid analog demonstrating significant potential in the treatment of enzalutamide-resistant prostate cancer. It functions as both a potent androgen receptor (AR) degrader and a CYP17A1 inhibitor, offering a dual-pronged attack on the androgen signaling pathway that drives prostate cancer progression[1][2]. Preclinical studies have shown that this compound exhibits robust antitumor efficacy in both enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) xenograft models[1][2]. These application notes provide a detailed protocol for establishing and utilizing a this compound in vivo xenograft model to evaluate its therapeutic efficacy and pharmacodynamic effects.

Core Concepts and Signaling Pathway

This compound targets two critical nodes in the androgen receptor signaling pathway. Firstly, it induces the degradation of the androgen receptor, a key driver of prostate cancer cell growth and survival. Secondly, it inhibits CYP17A1, an essential enzyme in the biosynthesis of androgens. This dual mechanism is designed to overcome resistance to therapies like enzalutamide, which primarily act by antagonizing the androgen receptor.

Experimental Protocols

This section details the step-by-step methodology for conducting an in vivo xenograft study with this compound.

Materials and Reagents

| Material/Reagent | Supplier/Cat. No. | Storage |

| Enzalutamide-Resistant C4-2b-ENZ cells | ATCC or equivalent | Liquid Nitrogen |

| Enzalutamide-Sensitive LNCaP/AR cells | ATCC or equivalent | Liquid Nitrogen |

| RPMI-1640 Medium | Gibco or equivalent | 4°C |

| Fetal Bovine Serum (FBS) | Gibco or equivalent | -20°C |

| Penicillin-Streptomycin | Gibco or equivalent | -20°C |

| Matrigel® Basement Membrane Matrix | Corning or equivalent | -20°C |

| Male Athymic Nude or SCID Mice (6-8 weeks old) | Charles River or equivalent | Animal Facility |

| This compound | MedKoo Biosciences or custom synthesis | -20°C, protected from light |

| Vehicle (e.g., 0.5% CMC-Na) | Sigma-Aldrich or equivalent | Room Temperature |

| Enzalutamide | Selleck Chemicals or equivalent | -20°C |

Experimental Workflow

Detailed Methodologies

1. Cell Culture and Expansion

-

Culture C4-2b-ENZ or LNCaP/AR cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For C4-2b-ENZ cells, maintain enzalutamide pressure in the culture medium as required to retain resistance.

2. Animal Handling and Acclimatization

-

House male athymic nude or SCID mice (6-8 weeks old) in a specific pathogen-free (SPF) environment.

-

Allow for an acclimatization period of at least one week prior to the commencement of the experiment.

-

Provide ad libitum access to sterile food and water.

3. Tumor Cell Implantation

-

Harvest cells during the logarithmic growth phase and assess viability (trypan blue exclusion should be >95%).

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

5. This compound Formulation and Administration

-

Prepare this compound in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). The exact formulation should be optimized based on the compound's solubility and stability.

-

Administer this compound, enzalutamide (as a positive control), or vehicle to the respective groups. Administration is typically performed daily via oral gavage or intraperitoneal injection.

-

Dosing for this compound should be determined based on prior pharmacokinetic and tolerability studies. A typical starting dose for similar compounds might be in the range of 10-50 mg/kg.

6. Efficacy and Pharmacodynamic Evaluation

-

Continue to monitor tumor volume and body weight throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Record the final tumor weight and volume.

-

For pharmacodynamic studies, a subset of tumors can be collected at various time points post-treatment for biomarker analysis.

Endpoint and Biomarker Analysis

| Analysis Type | Method | Biomarkers/Readouts |

| Tumor Growth Inhibition | Caliper measurements, final tumor weight | Tumor volume over time, Tumor Growth Inhibition (TGI) % |

| Androgen Receptor Degradation | Western Blot, Immunohistochemistry (IHC) | Androgen Receptor (AR) protein levels |

| CYP17A1 Inhibition | LC-MS/MS | Intratumoral and serum androgen levels (e.g., testosterone, DHT) |

| Downstream AR Signaling | qRT-PCR, Western Blot | PSA, TMPRSS2, FKBP5 mRNA and protein levels |

| Cell Proliferation | IHC | Ki-67 staining |

| Apoptosis | TUNEL assay, IHC | Cleaved Caspase-3 staining |

Data Presentation

The following tables provide a template for summarizing the quantitative data from a this compound xenograft study.

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | TGI (%) |

| Vehicle | - | - | ||

| This compound | 10 | |||

| This compound | 25 | |||

| Enzalutamide | 10 |

Table 2: Body Weight Change

| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean % Body Weight Change ± SEM |

| Vehicle | - | |||

| This compound | 10 | |||

| This compound | 25 | |||

| Enzalutamide | 10 |

Table 3: Pharmacodynamic Biomarker Modulation

| Treatment Group | Dose (mg/kg) | Relative AR Protein Level (% of Vehicle) | Intratumoral Testosterone (pg/mg tissue) | PSA mRNA Fold Change (vs. Vehicle) |

| Vehicle | - | 100 | 1.0 | |

| This compound | 25 | |||

| Enzalutamide | 10 |

Conclusion

This protocol provides a comprehensive framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound. The use of an enzalutamide-resistant prostate cancer model is critical for assessing the potential of this compound to overcome current therapeutic challenges. Careful execution of these protocols and thorough endpoint analysis will yield valuable data for the preclinical development of this promising bifunctional agent.

References

Application Notes and Protocols for Cell-Based Assays to Determine YXG-158 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, bifunctional steroidal analog with promising therapeutic potential for the treatment of enzalutamide-resistant prostate cancer.[1] Its mechanism of action involves two key activities: the degradation of the Androgen Receptor (AR) and the inhibition of the CYP17A1 enzyme.[1] As a molecule that both degrades the primary driver of prostate cancer growth and inhibits the synthesis of its activating ligands, this compound represents a comprehensive approach to blocking the androgen/AR signaling pathway.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the dual activities of this compound. The described assays will enable researchers to assess its efficacy in degrading the Androgen Receptor, inhibiting its transcriptional activity, and blocking androgen synthesis through the inhibition of CYP17A1. Additionally, protocols for assessing the general effects on cell viability and apoptosis are included to evaluate the cytotoxic and cytostatic effects of the compound.

Core Assays for this compound Activity

The primary mechanisms of this compound can be effectively measured using the following cell-based assays:

-

Androgen Receptor Degradation Assay: To quantify the reduction in AR protein levels.

-

AR-Mediated Transcription Reporter Assay: To measure the functional consequence of AR degradation on its ability to regulate gene expression.

-

CYP17A1 Inhibition Assay: To determine the potency of this compound in blocking the enzymatic activity of CYP17A1.

-

Prostate-Specific Antigen (PSA) Secretion Assay: To measure a key downstream biomarker of AR signaling.

-

Cell Viability and Apoptosis Assays: To assess the overall impact of this compound on cancer cell survival and proliferation.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the described assays.

Table 1: this compound Activity on Androgen Receptor

| Assay Type | Cell Line | Measured Parameter | Expected Outcome with this compound Treatment |

| Western Blot | LNCaP, VCaP, 22Rv1 | AR Protein Levels | Dose-dependent decrease |

| AR Reporter Assay | LNCaP, 22Rv1 | Luciferase Activity | Dose-dependent decrease in androgen-induced luciferase activity |

| PSA ELISA | LNCaP | Secreted PSA Levels | Dose-dependent decrease |

Table 2: this compound Activity on CYP17A1

| Assay Type | Cell Line | Measured Parameter | Expected Outcome with this compound Treatment |

| Steroidogenesis Assay | NCI-H295R | DHEA/Androstenedione Levels | Dose-dependent decrease |

Table 3: Cellular Effects of this compound

| Assay Type | Cell Line | Measured Parameter | Expected Outcome with this compound Treatment |

| Cell Viability (MTT/CellTiter-Glo) | LNCaP, VCaP, 22Rv1 | Metabolic Activity/ATP Levels | Dose-dependent decrease |

| Apoptosis (Annexin V/Caspase-Glo) | LNCaP, VCaP, 22Rv1 | Apoptotic Cell Population | Dose-dependent increase |

Experimental Protocols

Androgen Receptor (AR) Degradation Assay via Western Blot

This protocol details the measurement of AR protein levels in prostate cancer cell lines following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-AR, Anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-AR antibody (e.g., 1:1000 dilution) and anti-GAPDH antibody (e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the AR signal to the loading control (GAPDH).

AR-Mediated Transcription Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the Androgen Receptor.[2][3][4]

Materials:

-

Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293)

-

AR expression vector (if using non-prostate cancer cells)

-

Luciferase reporter plasmid containing Androgen Response Elements (AREs)

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent

-

Complete cell culture medium and charcoal-stripped serum (CSS) medium

-

This compound

-

Dihydrotestosterone (DHT) or other AR agonist

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control vector using a suitable transfection reagent. If necessary, also co-transfect the AR expression vector.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Serum Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped serum to reduce background androgen levels.

-

Compound Treatment: Pre-treat the cells with a dose range of this compound or vehicle for a specified time (e.g., 2 hours).

-

Agonist Stimulation: Add an AR agonist such as DHT (e.g., 10 nM) to the wells to induce AR-mediated transcription.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in this compound-treated cells compared to the DHT-only control indicates inhibition of AR transcriptional activity.

CYP17A1 Inhibition Assay

This assay evaluates the inhibitory effect of this compound on CYP17A1 activity by measuring the production of downstream steroids in NCI-H295R cells.[5]

Materials:

-

NCI-H295R human adrenocortical carcinoma cell line

-

Complete culture medium (e.g., DMEM/F12 with supplements)

-

This compound

-

Forskolin (to stimulate steroidogenesis)

-

DMSO (vehicle control)

-

ELISA kit for DHEA or Androstenedione, or access to LC-MS/MS for steroid profiling

Protocol:

-

Cell Seeding: Seed NCI-H295R cells in 24-well or 96-well plates and allow them to adhere for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing a dose range of this compound or vehicle.

-

Stimulation: Add forskolin (e.g., 10 µM) to stimulate the steroidogenic pathway.

-

Incubation: Incubate the cells for 24 to 48 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Steroid Quantification:

-

ELISA: Use a commercial ELISA kit to quantify the concentration of DHEA or androstenedione in the supernatant.

-

LC-MS/MS: For a more comprehensive analysis, perform steroid extraction from the supernatant and analyze the steroid profile using LC-MS/MS.

-

-

Analysis: A dose-dependent decrease in the production of DHEA and/or androstenedione indicates inhibition of CYP17A1 by this compound.

Prostate-Specific Antigen (PSA) Secretion Assay

This ELISA-based assay measures the level of secreted PSA, a downstream biomarker of AR activity, in the culture medium of prostate cancer cells.[6][7]

Materials:

-

LNCaP cells

-

Complete cell culture medium and charcoal-stripped serum (CSS) medium

-

This compound

-

Dihydrotestosterone (DHT)

-

Human PSA ELISA kit

Protocol:

-

Cell Seeding: Seed LNCaP cells in a 24-well plate and allow them to adhere.

-

Serum Starvation: Replace the medium with a medium containing CSS for 24 hours.

-

Compound Treatment: Pre-treat the cells with a dose range of this compound or vehicle for 2 hours.

-

Agonist Stimulation: Add DHT (e.g., 10 nM) to the wells.

-